Cas no 6101-31-1 (4-Aminobenzenesulfonamide hydrochloride)
4-Aminobenzenesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-AMINOBENZENESULPHONAMIDE HCL
- 4-aminobenzenesulfonamide hydrochloride
- Daimeton
- DS-36
- Sulfamonomethoxin
- sulfamonomethoxine
- Sulfamonomethoxinum
- Sulfamonometoxina
- Sulfanilamid,Hydrochlorid
- sulfanilamide*HCl
- sulfanilamide,hydrochloride
- sulphamonomethoxine
- sulphanilamide
- sulphanilamide hydrochloride
- SCHEMBL5894222
- Sulfanilamide, monohydrochloride
- PABIAMID
- 4-aminobenzenesulphonamide hydrochloride
- CS-0454145
- 4-aminobenzene-1-sulfonamide hydrochloride
- sulfanilamide hydrochloride
- Benzenesulfonamide, 4-amino-, monohydrochloride
- 4-aminobenzenesulfonamide;hydrochloride
- Sulfanilamide HCl
- AS-60080
- UNII-R2MR7LN8WP
- AKOS030530529
- XZMIAZCXISFPEJ-UHFFFAOYSA-N
- DTXSID50209889
- I12019
- R2MR7LN8WP
- 6101-31-1
- SY096686
- MFCD01683072
- Sulfanilamide monohydrochloride
- BENZENESULFONAMIDE, 4-AMINO-, HYDROCHLORIDE (1:1)
- 4-Aminobenzenesulfonamide hydrochloride
-
- MDL: MFCD01683072
- Inchi: InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H
- InChI Key: XZMIAZCXISFPEJ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1N)S(=O)(=O)N.Cl
Computed Properties
- Exact Mass: 208.00700
- Monoisotopic Mass: 208.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.6A^2
Experimental Properties
- Melting Point: 165.5 DEG C
- Boiling Point: 400.5℃ at 760 mmHg
- Flash Point: 196°C
- PSA: 94.56000
- LogP: 3.08050
4-Aminobenzenesulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064320-5g |
4-Aminobenzenesulphonamide hydrochloride |
6101-31-1 | 97% | 5g |
$195.00 | 2023-09-01 | |
| Alichem | A019064320-10g |
4-Aminobenzenesulphonamide hydrochloride |
6101-31-1 | 97% | 10g |
$325.00 | 2023-09-01 | |
| Alichem | A019064320-25g |
4-Aminobenzenesulphonamide hydrochloride |
6101-31-1 | 97% | 25g |
$624.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906689-1g |
4-Aminobenzenesulfonamide hydrochloride |
6101-31-1 | 95% | 1g |
¥182.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906689-5g |
4-Aminobenzenesulfonamide hydrochloride |
6101-31-1 | 95% | 5g |
¥766.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906689-25g |
4-Aminobenzenesulfonamide hydrochloride |
6101-31-1 | 95% | 25g |
4,452.30 | 2021-05-17 | |
| abcr | AB484029-1 g |
4-Aminobenzenesulphonamide HCl; . |
6101-31-1 | 1g |
€96.80 | 2023-06-15 | ||
| abcr | AB484029-5 g |
4-Aminobenzenesulphonamide HCl; . |
6101-31-1 | 5g |
€177.20 | 2023-06-15 | ||
| abcr | AB484029-25 g |
4-Aminobenzenesulphonamide HCl; . |
6101-31-1 | 25g |
€446.90 | 2023-06-15 | ||
| eNovation Chemicals LLC | D916445-5g |
4-Aminobenzenesulfonamide Hydrochloride |
6101-31-1 | 97% | 5g |
$150 | 2024-07-20 |
4-Aminobenzenesulfonamide hydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-Aminobenzenesulfonamide hydrochloride
4-Aminobenzenesulfonamide Hydrochloride (CAS No. 6101-31-1): A Comprehensive Overview
4-Aminobenzenesulfonamide hydrochloride, also known as para-aminobenzenesulfonamide hydrochloride, is a chemical compound with the CAS registry number 6101-31-1. This compound belongs to the class of sulfonamides, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a benzene ring substituted with an amino group (-NH2) at the para position and a sulfonamide group (-SO2-NH2) attached to the benzene ring. The hydrochloride salt form indicates that the compound is in its protonated form, making it more soluble in water and suitable for various industrial and research applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-aminobenzenesulfonamide hydrochloride. Researchers have explored various methods, including nucleophilic aromatic substitution and coupling reactions, to optimize the production process. These methods not only enhance yield but also reduce environmental impact, aligning with the growing demand for sustainable chemical manufacturing. The compound's structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting diseases such as cancer and inflammatory conditions.
In terms of physical properties, 4-aminobenzenesulfonamide hydrochloride is a white crystalline solid with a melting point of approximately 235°C. Its solubility in water is relatively high due to the presence of ionizable groups, which facilitates its use in aqueous-based reactions and formulations. The compound exhibits moderate stability under standard storage conditions but may degrade under strong acidic or basic conditions, making it essential to handle it with care in laboratory settings.
The application of 4-aminobenzenesulfonamide hydrochloride extends beyond its role as an intermediate. It has been utilized as a starting material for the synthesis of sulfonamide-based herbicides, which are critical for controlling weeds in agricultural systems. Recent studies have highlighted its potential as a building block for developing novel agrochemicals with improved efficacy and reduced environmental toxicity. Additionally, the compound has shown promise in materials science, particularly in the development of advanced polymers and coatings with enhanced thermal and mechanical properties.
In the pharmaceutical industry, 4-aminobenzenesulfonamide hydrochloride has garnered attention for its role in drug design. Researchers have employed this compound to synthesize bioactive molecules targeting various therapeutic areas, including cardiovascular diseases and infectious agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities, demonstrating potential as lead compounds for drug development.
The toxicological profile of 4-aminobenzenesulfonamide hydrochloride has been extensively studied to ensure its safe handling and use. Acute toxicity studies indicate that the compound exhibits low toxicity when administered at recommended doses. However, chronic exposure may lead to adverse effects on liver and kidney function, necessitating stringent safety protocols in industrial settings. Regulatory agencies have established guidelines for workplace exposure limits to mitigate risks associated with prolonged contact.
In conclusion, 4-aminobenzenesulfonamide hydrochloride (CAS No. 6101-31-1) is a versatile compound with significant potential across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemical research and development. As ongoing studies continue to uncover new uses and improve existing applications, this compound remains at the forefront of scientific innovation.
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